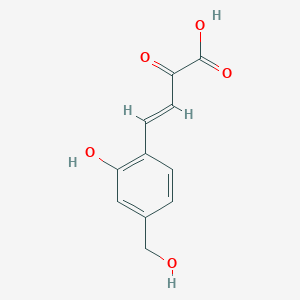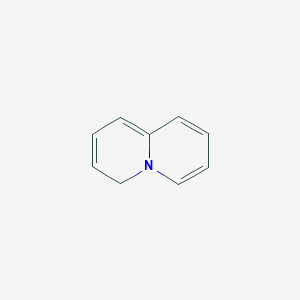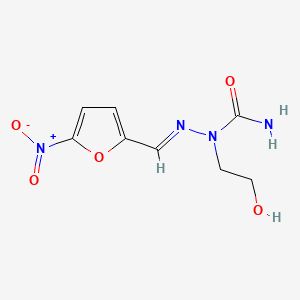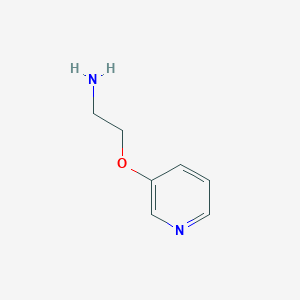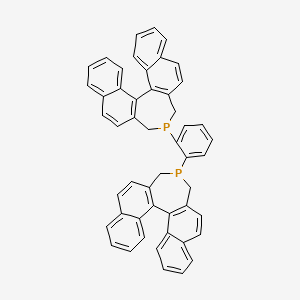
(R)-Binaphane
Overview
Description
(R)-Binaphane is a chiral molecule that has gained significant attention in the field of organic chemistry due to its unique properties. This molecule is a derivative of binaphthyl, a compound that consists of two naphthalene rings connected by a bridge. (R)-Binaphane has a specific configuration that makes it an effective catalyst for a range of chemical reactions.
Scientific Research Applications
Enantioselective Hydrogenation
(R)-Binaphane has shown significant applications in enantioselective hydrogenation. Xiao, Zhang, and Zhang (1999) synthesized a new chiral phosphine, (R,R)-binaphane, achieving excellent enantioselectivities (95-99.6% ee) in hydrogenation of (E)- and (Z)-beta-substituted-alpha-arylenamides using a Rh-binaphane catalyst. This represents some of the highest enantioselectivities reported for this transformation (Xiao et al., 1999).
Alkyne Cyclotrimerization
Tanaka and Shirasaka (2003) demonstrated that cationic rhodium(I)/modified BINAP complexes, which involve (R)-Binaphane, are effective for highly regioselective intermolecular cyclotrimerization of terminal alkynes and cocyclotrimerization of different alkynes. This method is significant for its catalytic activity, chemo- and regioselectivity, and ease of operation (Tanaka & Shirasaka, 2003).
Synthesis of β-Lactams
Chen, Salo, Wheeler, and Kerrigan (2012) developed a BINAPHANE-catalyzed formal [2 + 2]-cycloaddition of disubstituted ketenes and N-tosyl arylimines, facilitating the synthesis of highly substituted β-lactams. This system displayed moderate to excellent enantioselectivity (up to 98% ee) and high diastereoselectivity (Chen et al., 2012).
Synthesis of Cyclic Sulfamidates
Wang, Yu, Wang, Zhou, and others (2008) used Pd(CF3CO2) 2/(S,S)-f-binaphane as a catalyst for efficient enantioselective synthesis of cyclic sulfamidates via asymmetric hydrogenation. This method resulted in high enantioselectivities (up to 99% ee) (Wang et al., 2008).
Asymmetric Catalysis
Tanaka (2007) explored cationic rhodium(I)/BINAP-type bisphosphine complexes, including (R)-Binaphane, as versatile catalysts for highly chemo-, regio-, and enantioselective [2+2+2] cycloadditions. This research highlighted the efficiency of these complexes in synthesizing substituted benzenes and cyclophanes with significant enantioselectivity (Tanaka, 2007).
properties
IUPAC Name |
13-[2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenyl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H36P2/c1-5-15-41-33(11-1)21-25-37-29-51(30-38-26-22-34-12-2-6-16-42(34)48(38)47(37)41)45-19-9-10-20-46(45)52-31-39-27-23-35-13-3-7-17-43(35)49(39)50-40(32-52)28-24-36-14-4-8-18-44(36)50/h1-28H,29-32H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYMOICHLLQQAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1C5=CC=CC=C5P6CC7=C(C8=CC=CC=C8C=C7)C9=C(C6)C=CC1=CC=CC=C19)C=CC1=CC=CC=C14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H36P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432465 | |
| Record name | (R)-Binaphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Binaphane | |
CAS RN |
253311-88-5 | |
| Record name | (R)-Binaphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



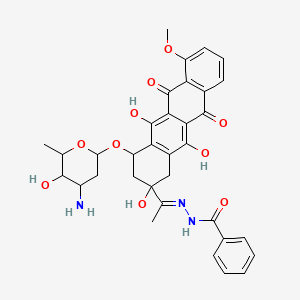
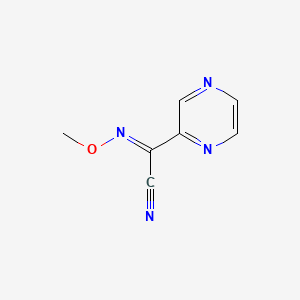
![N'-[(3-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B1244174.png)
![4-{(2E)-2-[(2-chloroquinolin-3-yl)methylidene]hydrazinyl}benzoic acid](/img/structure/B1244177.png)
![4-chloro-6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B1244178.png)
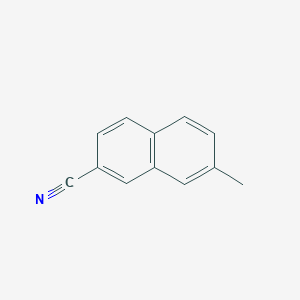
![(2S)-5-(diaminomethylideneamino)-2-[5-[6-(dimethylamino)purin-9-yl]pentoxycarbonylamino]pentanoic acid](/img/structure/B1244185.png)
![N-[(3S)-1-benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1244188.png)
